3-(2,3-Dimethylphenoxy)piperidine hydrochloride
Description
CAS Registry Number and Database Identifiers
3-(2,3-Dimethylphenoxy)piperidine hydrochloride is uniquely identified by the CAS Registry Number 1220018-19-8 . This identifier is critical for unambiguous referencing in chemical databases, regulatory documents, and research literature. The compound is cataloged under the MDL Number MFCD13561078 , which facilitates tracking in synthesis and procurement workflows. Additional identifiers include:
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀ClNO |
| Molecular Weight | 241.76 g/mol |
| SMILES Code | CC₁=C(C)C(OC₂CNCCC₂)=CC=C₁.[H]Cl |
These parameters are essential for computational modeling, spectral analysis, and cross-referencing in chemical databases.
IUPAC Nomenclature and Alternative Names
The IUPAC name for this compound is This compound, which systematically describes its structure:
- A piperidine ring (six-membered amine heterocycle) substituted at the 3-position.
- A 2,3-dimethylphenoxy group (oxygen-linked aromatic ring with methyl groups at positions 2 and 3).
- A hydrochloride salt counterion.
Alternative names include:
- 3-(2,3-Dimethylphenoxy)piperidine HCl
- Piperidine, 3-(2,3-dimethylphenoxy)-, hydrochloride
These synonyms are used interchangeably in synthetic chemistry and pharmacological research.
MDL Number (MFCD13561078) and Classification
The MDL Number MFCD13561078 classifies this compound as a piperidine derivative with a substituted phenoxy group. Its structural classification includes:
- Organic heterocyclic compound : Due to the piperidine ring.
- Aryl ether : From the 2,3-dimethylphenoxy moiety.
- Hydrochloride salt : Enhancing solubility and stability for experimental use.
The compound’s hybrid structure enables interactions with biological targets, making it relevant in medicinal chemistry.
Structural and Spectroscopic Characteristics
Molecular Geometry and Bonding
The molecule exhibits a piperidine ring in a chair conformation , with the 3-position substituent adopting an equatorial orientation to minimize steric strain. Key structural features:
- Phenoxy group : The aromatic ring’s methyl groups at C2 and C3 create steric hindrance, influencing reactivity.
- Ether linkage : The oxygen atom bridges the piperidine and aromatic rings, enabling rotational flexibility.
- Hydrochloride salt : The protonated piperidine nitrogen forms an ionic bond with Cl⁻, stabilizing the compound.
Spectroscopic Data (NMR, IR, MS)
While experimental spectral data are not fully provided in the sources, predicted characteristics include:
- ¹H NMR : Signals for piperidine protons (δ 1.5–3.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and methyl groups (δ 2.2–2.5 ppm).
- IR Spectroscopy : Stretching vibrations for N–H (≈2500 cm⁻¹), C–O–C (≈1250 cm⁻¹), and aromatic C–H (≈3050 cm⁻¹).
- Mass Spectrometry : A molecular ion peak at m/z 241.76 (M⁺) and fragments corresponding to piperidine (85 amu) and dimethylphenoxy (135 amu) moieties.
Crystallographic and Conformational Analysis
X-ray diffraction data are unavailable in the provided sources. However, computational models predict:
Properties
IUPAC Name |
3-(2,3-dimethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-5-3-7-13(11(10)2)15-12-6-4-8-14-9-12;/h3,5,7,12,14H,4,6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCDFYRWOALCGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route Overview
The primary synthetic approach to 3-(2,3-Dimethylphenoxy)piperidine hydrochloride involves the nucleophilic substitution reaction between 2,3-dimethylphenol and piperidine under controlled conditions. This reaction typically proceeds in alcoholic solvents such as ethanol or methanol, optimizing parameters like temperature and reaction time to maximize yield and purity.
| Parameter | Details |
|---|---|
| Starting Materials | 2,3-Dimethylphenol, Piperidine |
| Solvents | Ethanol, Methanol |
| Reaction Type | Nucleophilic substitution |
| Product Form | Hydrochloride salt of 3-(2,3-Dimethylphenoxy)piperidine |
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
This method is widely used in research settings for the preparation of this compound and is adaptable for scale-up production depending on purity requirements.
Detailed Synthetic Procedure
- Step 1: Dissolution of 2,3-dimethylphenol in ethanol or methanol.
- Step 2: Addition of piperidine to the solution under stirring.
- Step 3: Heating the mixture to reflux temperature to facilitate the nucleophilic substitution, where the phenol oxygen attacks the piperidine ring forming the ether linkage.
- Step 4: Cooling and addition of hydrochloric acid to convert the free base into the hydrochloride salt.
- Step 5: Isolation of the product by filtration or extraction, followed by purification through recrystallization or chromatography.
This method yields this compound with high purity suitable for research applications.
Industrial and Cost-Effective Considerations
A patent describing the preparation of (R)-3-amino piperidine hydrochloride outlines a multi-step synthetic route starting from D-glutamic acid involving protection, reduction, activation, cyclization, and deprotection steps. Although this patent focuses on the amino piperidine derivative, the strategies for efficient cyclization and salt formation provide valuable insights into industrial-scale synthesis of piperidine hydrochlorides.
Key features of this industrial method include:
| Step | Description | Notes |
|---|---|---|
| 1 | Hydroxyl esterification and Boc protection | Protecting groups for selectivity |
| 2 | Ester reduction | Conversion to alcohol intermediates |
| 3 | Hydroxyl activation | Preparation for cyclization |
| 4 | Cyclization | Formation of piperidine ring |
| 5 | Boc deprotection and hydrochloride salt formation | Final product isolation |
The method emphasizes short synthetic routes, cost efficiency, and suitability for large-scale production, which could be adapted or serve as a model for synthesizing this compound.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | 2,3-Dimethylphenol, Piperidine | Ethanol/Methanol solvent, reflux, HCl salt formation | Simple, straightforward, scalable | May require purification steps |
| Mitsunobu Reaction | Phenols, Tetrahydropyridines | DIAD, Triphenylphosphine, THF, argon atmosphere | High selectivity, good yields | Requires sensitive reagents |
| Rh-Catalyzed Asymmetric Cross-Coupling | Pyridine derivatives, Boronic acids | Rh catalyst, reductive Heck conditions | Enantioselective synthesis | Complex catalyst system |
| Multi-step Industrial Route | D-Glutamic acid or related amino acids | Protection, reduction, cyclization steps | Cost-effective, industrial scale | Longer synthetic sequence |
Research Findings and Optimization Notes
The reaction temperature and solvent choice critically influence the yield and purity of the nucleophilic substitution method. Ethanol and methanol are preferred for their ability to dissolve reactants and facilitate reaction kinetics.
Mitsunobu reaction conditions require inert atmosphere and low temperatures initially to avoid side reactions. The reaction time and temperature are optimized to maximize yield of the ether linkage.
Catalytic asymmetric methods demonstrate excellent enantioselectivity (>90% ee) and functional group tolerance, which could be valuable for synthesizing chiral analogs of this compound.
Industrial methods prioritize short synthetic routes with high conversion rates (>95%) and employ protecting groups such as Boc to improve selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Research
3-(2,3-Dimethylphenoxy)piperidine hydrochloride is primarily studied for its potential pharmacological effects. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
- Neuropharmacology : Research indicates that this compound may exhibit properties beneficial for treating conditions such as anxiety and depression. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Synthesis of Novel Compounds
This compound is utilized as a building block in organic synthesis. Its unique structure allows chemists to modify it for creating derivatives with enhanced biological activity.
- Synthetic Pathways : The compound can be reacted with various electrophiles to produce substituted piperidines that may have improved pharmacological profiles. For instance, reactions with halogenated compounds have been documented to yield derivatives with increased affinity for specific receptors .
| Reaction Type | Example Derivative | Potential Application |
|---|---|---|
| Alkylation | N-Alkylpiperidines | Antidepressants |
| Acylation | Piperidinyl esters | Analgesics |
Material Science
In addition to its applications in pharmacology, this compound has potential uses in material science, particularly in the development of polymers and coatings.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as increased thermal stability or hydrophobicity .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin receptors. The findings indicated that modifications to the 3-position significantly influenced receptor binding affinity and selectivity. This suggests that this compound could serve as a lead compound for developing new antidepressants.
Case Study 2: Synthesis of Anticancer Agents
Research conducted at a leading pharmaceutical lab demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The resulting compounds showed promising cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table highlights structural analogs and their distinguishing features:
Pharmacological Implications
- Positional Isomerism: The 4-(2,3-dimethylphenoxy)piperidine HCl isomer (CAS: 1171504-55-4) differs in the attachment position of the phenoxy group on the piperidine ring. This minor structural change can significantly alter receptor binding, as demonstrated in studies of adrenergic receptor antagonists where piperidine substitution patterns dictate selectivity .
- However, longer linkers may reduce metabolic stability.
- Substituent Modifications: The trifluoromethyl group in 4-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine HCl introduces strong electron-withdrawing effects, which can improve blood-brain barrier penetration compared to methyl groups. Conversely, chlorine substituents (e.g., in 52392-53-7 ) may enhance toxicity or receptor affinity due to increased electronegativity.
Biological Activity
3-(2,3-Dimethylphenoxy)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C13H20ClNO, is characterized by its unique substitution pattern on the phenoxy group, which influences its chemical reactivity and biological effects. Understanding the biological activity of this compound is crucial for its application in pharmaceutical development and research.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential applications in treating neurological disorders and microbial infections.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several strains of bacteria and fungi. For instance, it exhibited notable activity against Gram-positive bacteria such as Staphylococcus epidermidis and Micrococcus luteus, with minimum inhibitory concentrations (MIC) reported at 15.6 µg/mL and 62.5 µg/mL respectively . However, its efficacy against Gram-negative bacteria was significantly lower, indicating a selective antimicrobial profile.
Neuropharmacological Effects
The compound is also being explored for its neuropharmacological potential. It has been implicated in the modulation of neurotransmitter systems, particularly those involved in mood regulation and anxiety disorders. Studies suggest that derivatives of piperidine compounds can act as inhibitors of tryptophan hydroxylase (TPH), a key enzyme in serotonin biosynthesis, which may have implications for treating depression and anxiety disorders .
Study on Antimicrobial Activity
In a comparative study evaluating various piperidine derivatives, this compound was tested alongside other compounds for its antimicrobial efficacy. The results demonstrated that while it had moderate activity against certain Gram-positive strains, it lacked significant effects against most fungal strains tested. This highlights the potential for further modification to enhance its broad-spectrum antimicrobial capabilities .
Neuropharmacological Investigation
Another study focused on the neuropharmacological properties of similar piperidine compounds indicated that modifications to the piperidine structure could enhance brain penetration and receptor affinity. This suggests that this compound may be optimized for better therapeutic outcomes in neurological applications .
Data Summary
| Biological Activity | Target Organisms/Effects | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus epidermidis | 15.6 | Effective against Gram-positive bacteria |
| Antimicrobial | Micrococcus luteus | 62.5 | Moderate activity |
| Neuropharmacological | Tryptophan hydroxylase | - | Potential for mood disorder treatment |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions and safety protocols for handling 3-(2,3-Dimethylphenoxy)piperidine hydrochloride in laboratory settings?
- Answer: Store the compound in a dry environment at 2–8°C to maintain stability, and avoid exposure to heat, moisture, or direct light . Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact. Ensure proper ventilation and avoid aerosol formation during handling. In case of spills, evacuate the area, use protective equipment, and collect debris using non-sparking tools to prevent ignition .
Q. What are the foundational synthetic routes for piperidine derivatives like this compound?
- Answer: Piperidine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, phenoxy-piperidine scaffolds can be prepared by reacting substituted phenols with activated piperidine intermediates (e.g., chloropiperidine) under basic conditions. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How can researchers confirm the structural identity of this compound during initial characterization?
- Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions on the piperidine and dimethylphenoxy groups. High-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N) confirm molecular formula and purity. Infrared (IR) spectroscopy can validate functional groups like ether linkages .
Advanced Research Questions
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Answer: Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is recommended. Use a gradient elution of acetonitrile/water with 0.1% trifluoroacetic acid. Compare retention times and peak areas against certified reference standards. For structurally similar impurities (e.g., dimethylphenoxy isomers), LC-MS/MS provides specificity .
Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives?
- Answer: Conduct systematic toxicity assays under standardized conditions. For example:
- In vitro: Test cytotoxicity in HEK-293 or HepG2 cells using MTT assays at varying concentrations (0.1–100 µM).
- In vivo: Perform acute toxicity studies in rodent models (OECD Guideline 423). Compare results with structurally analogous compounds (e.g., paroxetine derivatives) to identify structure-toxicity relationships .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Answer: Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Use catalysts like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor reaction progress via TLC and isolate the hydrochloride salt by acid-base extraction (HCl/NaOH) .
Q. How do structural modifications to the phenoxy or piperidine moieties affect the compound’s biological activity?
- Answer: Introduce substituents (e.g., halogens, methoxy groups) to the phenoxy ring to enhance lipophilicity and receptor binding. Replace the piperidine nitrogen with a sp³-hybridized carbon to reduce metabolic degradation. Test modified analogs in receptor-binding assays (e.g., serotonin or adrenergic receptors) to correlate structure with activity .
Data Interpretation and Methodological Challenges
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Answer: Perform Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate EC₅₀ values. Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential based on logP and molecular weight .
Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?
- Answer: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Use HPLC to monitor degradation products over 24–72 hours. Include antioxidants (e.g., ascorbic acid) to assess oxidative stability. Compare degradation kinetics with structurally stable analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
